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This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals investigating

resistance to Relebactam combinations.

Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro resistance

development and susceptibility testing experiments.
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Observed Problem Potential Cause Recommended Action

High variability in Minimum

Inhibitory Concentration (MIC)

results for

imipenem/relebactam.

Discrepancies between testing

methods (e.g., broth

microdilution vs. disk diffusion).

[1]

Use broth microdilution (BMD)

as the reference method for

confirmation.[2] For disk

diffusion, consider establishing

an "Area of Technical

Uncertainty" to flag isolates

requiring confirmatory testing

with a reference method.[2]

Imipenem/relebactam appears

susceptible against an isolate

known to produce a metallo-β-

lactamase (MBL).

Testing error or

misidentification of the β-

lactamase. Relebactam is not

active against MBLs like NDM,

VIM, and IMP.[3][4]

Repeat the susceptibility test.

Confirm the presence of the

MBL gene using molecular

methods (e.g., PCR or whole-

genome sequencing).

Rapid emergence of high-level

resistance to

imipenem/relebactam in P.

aeruginosa during in vitro

evolution studies.

Selection for mutations in both

porin channels (OprD) and

regulators of efflux pumps

(MexAB-OprM).[5][6] In

mutator strains, mutations in

penicillin-binding proteins

(PBPs) can also contribute.[5]

Characterize the evolved

isolates by sequencing oprD,

genes regulating efflux pumps,

and PBP-encoding genes.

Perform whole-genome

sequencing for a

comprehensive view of

mutations.[5][7]

Development of

imipenem/relebactam

resistance in KPC-producing

Klebsiella pneumoniae.

Mutations within the blaKPC

gene that affect relebactam

binding.[8][9][10] Concurrent

loss or mutation of outer

membrane porins OmpK35

and OmpK36.[8][9][10]

Sequence the blaKPC gene to

identify mutations, particularly

in the Ω-loop.[3] Analyze the

sequences of ompK35 and

ompK36 for disruptions or

mutations.[9]

An isolate is resistant to

imipenem/relebactam but

susceptible to

ceftazidime/avibactam.

The resistance mechanism

may be specific to imipenem,

such as alterations in a PBP

that is a primary target for

imipenem but not ceftazidime.

Efflux pumps can also have

Investigate mutations in PBPs

and the expression levels of

different efflux pumps.
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differential effects on various

antibiotics.

Difficulty in obtaining resistant

mutants in vitro.

The combination of imipenem

and relebactam can be very

potent against susceptible

strains, making it difficult to

select for spontaneous

mutants.

Consider using a mutator

strain (e.g., ΔmutS) to increase

the mutation rate.[5]

Alternatively, use a gradual,

multi-step selection process

with small increments in drug

concentration.[8][10]

Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to imipenem/relebactam?

A1: The main mechanisms of resistance include:

Enzymatic degradation: Production of β-lactamases that are not inhibited by relebactam,

such as metallo-β-lactamases (e.g., NDM, VIM, IMP) and some OXA-type carbapenemases.

[4][11]

Reduced drug uptake: Loss or functional alteration of outer membrane porins, which restricts

the entry of imipenem into the bacterial cell. Key examples are OprD in Pseudomonas

aeruginosa and OmpK35/OmpK36 in Klebsiella pneumoniae.[12][7][9][11]

Efflux pumps: Overexpression of efflux pumps, such as MexAB-OprM in P. aeruginosa, can

actively transport the antibiotic out of the cell.[5][6]

Target modification: Alterations in penicillin-binding proteins (PBPs), the molecular targets of

imipenem, can reduce binding affinity.[5]

β-lactamase mutations: Specific mutations in Class A carbapenemases, like KPC, can

emerge that reduce the inhibitory activity of relebactam.[8][9]

Q2: How does the addition of relebactam impact the development of resistance to imipenem?

A2: Relebactam is a diazabicyclooctane β-lactamase inhibitor that protects imipenem from

degradation by many Class A (e.g., KPC) and Class C (e.g., AmpC) β-lactamases.[4] Studies
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have shown that the addition of relebactam delays the in vitro development of resistance to

imipenem and can limit the emergence of cross-resistance to other β-lactam antibiotics.[6] For

example, in one study, P. aeruginosa isolates acquired resistance to imipenem in an average of

6 days, while resistance to imipenem/relebactam took an average of 12 days to develop.[6]

Q3: Are there specific bacterial species that are intrinsically resistant to imipenem/relebactam?

A3: Yes. Bacteria that produce metallo-β-lactamases (MBLs) are typically resistant to

imipenem/relebactam because relebactam does not inhibit these enzymes.[3][4] Additionally,

some species like Morganella morganii, Proteus spp., and Providencia spp. may exhibit poor

susceptibility due to permeability issues that are not overcome by the addition of relebactam.[4]

Imipenem-resistant Acinetobacter baumannii complex isolates are also generally resistant to

the combination.[4][13]

Q4: What should I do if I observe a discrepancy between different susceptibility testing

methods for imipenem/relebactam?

A4: Discrepancies between methods like disk diffusion, gradient strips, and broth microdilution

(BMD) can occur.[1][2] BMD is considered the reference method. If you observe a discrepancy,

especially for critical isolates, it is recommended to confirm the result using BMD.[2] For disk

diffusion, results falling within an "Area of Technical Uncertainty" should also be re-tested with a

reference method.[2]

Q5: Can resistance to ceftazidime/avibactam predict resistance to imipenem/relebactam?

A5: Not always. While both avibactam and relebactam are diazabicyclooctane inhibitors, the

partner drugs (ceftazidime vs. imipenem) and the specific resistance mechanisms can differ.

For instance, some mutations in the blaKPC gene that confer resistance to

ceftazidime/avibactam may not affect imipenem/relebactam susceptibility.[14] Conversely,

resistance to imipenem/relebactam can emerge in ceftazidime/avibactam-susceptible isolates.

[8][9][10] Therefore, susceptibility to each combination should be tested independently.

Quantitative Data Summary
Table 1: In Vitro Emergence of Resistance to Imipenem vs. Imipenem/Relebactam in P.

aeruginosa
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Parameter Imipenem
Imipenem/Rele
bactam

p-value Reference

Average time to

resistance
6 days 12 days 0.004 [6]

Isolates with MIC

> 64 mg/L after

30 days

75% 37.5% 0.077 [6]

Mutants

developing

cross-resistance

to

piperacillin/tazob

actam

87.5% 37.5% 0.003 [6]

Mutants

developing

cross-resistance

to ceftazidime

37.5% 12.5% 0.015 [6]

Table 2: Relebactam Inhibitory Activity (Apparent Ki) Against GES β-Lactamases

Enzyme Apparent Ki (μM) Reference

GES-2 19 ± 2 [12]

GES-19 23 ± 2 [12]

GES-20 21 ± 2 [12]

Note: A higher Ki value indicates weaker inhibition.

Experimental Protocols
Protocol 1: In Vitro Resistance Development by Serial
Passage
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This protocol is used to select for resistant mutants by exposing a bacterial population to

gradually increasing concentrations of an antibiotic.

Preparation: Prepare serial two-fold dilutions of imipenem and imipenem/relebactam (with a

fixed concentration of 4 mg/L relebactam) in Mueller-Hinton Broth (MHB).[5]

Inoculation: Inoculate tubes containing the antibiotic dilutions and a growth control tube (no

antibiotic) with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).[5]

Incubation: Incubate the tubes at 37°C for 24 hours.[5]

Passage: After incubation, identify the tube with the highest antibiotic concentration that

shows visible growth (this is the sub-inhibitory concentration).[5]

Re-inoculation: Use the culture from this tube to inoculate a new set of tubes with fresh

antibiotic dilutions, starting from the previously determined sub-inhibitory concentration and

extending to higher concentrations.[5]

Repeat: Repeat this process for a set number of days (e.g., 7 to 30 days) or until a target

MIC is reached.[5][6]

Characterization: Isolate colonies from the final cultures on antibiotic-free agar. Confirm the

MIC of the evolved isolates and perform further characterization, such as whole-genome

sequencing, to identify mutations.[5]

Protocol 2: Broth Microdilution (BMD) for MIC
Determination
This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent.

Prepare Plates: Use 96-well microtiter plates. Dispense serial two-fold dilutions of

imipenem/relebactam in cation-adjusted Mueller-Hinton Broth (CAMHB). Relebactam

concentration should be fixed at 4 µg/mL.[4]

Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105
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CFU/mL in each well after inoculation.

Inoculate Plates: Add the standardized bacterial inoculum to each well of the microtiter plate.

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.

Read Results: The MIC is the lowest concentration of the antibiotic that completely inhibits

visible bacterial growth.

Visualizations
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Caption: Key mechanisms of bacterial resistance to imipenem/relebactam.
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Caption: Workflow for in vitro selection and analysis of resistant mutants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3322652#challenges-in-developing-resistance-to-
relebactam-combinations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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